4-(4-(Isopropylsulfonyl)benzoyl)-3,3-dimethylpiperazin-2-one
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Overview
Description
4-(4-(Isopropylsulfonyl)benzoyl)-3,3-dimethylpiperazin-2-one is a synthetic organic compound characterized by its unique chemical structure, which includes an isopropylsulfonyl group attached to a benzoyl moiety and a piperazinone ring
Preparation Methods
The synthesis of 4-(4-(Isopropylsulfonyl)benzoyl)-3,3-dimethylpiperazin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the preparation of 4-(isopropylsulfonyl)benzoic acid from isopropylbenzene via chlorosulfonation.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing catalysts and controlled reaction environments.
Chemical Reactions Analysis
4-(4-(Isopropylsulfonyl)benzoyl)-3,3-dimethylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(4-(Isopropylsulfonyl)benzoyl)-3,3-dimethylpiperazin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 4-(4-(Isopropylsulfonyl)benzoyl)-3,3-dimethylpiperazin-2-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
4-(4-(Isopropylsulfonyl)benzoyl)-3,3-dimethylpiperazin-2-one can be compared with other similar compounds, such as:
4-(Isopropylsulfonyl)benzoic acid: This compound shares the isopropylsulfonyl group but lacks the piperazinone ring, making it less complex and potentially less active in certain applications.
Pyrrolidine derivatives: These compounds have a similar nitrogen-containing ring structure but differ in their substituents and overall chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3,3-dimethyl-4-(4-propan-2-ylsulfonylbenzoyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-11(2)23(21,22)13-7-5-12(6-8-13)14(19)18-10-9-17-15(20)16(18,3)4/h5-8,11H,9-10H2,1-4H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOZWDLPFQTJEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCNC(=O)C2(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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